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Compound of Interest

Compound Name: Bis-PEG4-acid

Cat. No.: B1667461

For researchers, scientists, and professionals in drug development, the strategic selection of a
chemical linker is paramount to the success of bioconjugation, drug delivery systems, and the
construction of complex therapeutic entities like Antibody-Drug Conjugates (ADCs) and
Proteolysis Targeting Chimeras (PROTACSs). Among the diverse array of available linkers, the
Bis-PEG4-acid stands out for its unique combination of hydrophilicity, biocompatibility, and
versatile reactivity. This guide provides a comprehensive overview of its core attributes,
applications, and the fundamental principles of its use.

Core Characteristics and Chemical Properties

Bis-PEG4-acid is a homobifunctional linker featuring a central polyethylene glycol (PEG) chain
of four repeating ethylene glycol units, flanked by a carboxylic acid group at each terminus.
This structure imparts several advantageous properties. The PEG backbone is renowned for its
ability to increase the aqueous solubility and stability of conjugated molecules.[1][2][3] This is a
critical feature in drug development, as it can mitigate the aggregation of hydrophobic drugs
and improve the pharmacokinetic profile of the final conjugate.[3][4]

The terminal carboxylic acid groups are the reactive handles of the linker. These groups can
readily react with primary and secondary amines to form stable amide bonds, a cornerstone of
bioconjugation chemistry. This reaction is not spontaneous and requires the presence of
coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or
dicyclohexylcarbodiimide (DCC), often in conjunction with N-hydroxysuccinimide (NHS) or
hexafluorophosphate azabenzotriazole tetrafluoroborate (HATU), to activate the carboxylic
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acids for efficient amide bond formation. The homobifunctional nature of Bis-PEG4-acid allows
for the crosslinking of two amine-containing molecules or the potential for controlled, sequential
conjugation to two different molecules.

A summary of the key physicochemical properties of Bis-PEG4-acid is presented in the table

below.
Property Value References
Chemical Formula C12H2208
Molecular Weight 294.3 g/mol
CAS Number 31127-85-2
Purity Typically 295%
Solubility Soluble in Water, DMSO, DMF,

DCM

y -20°C, sealed in a dry
Storage Conditions )
environment

Key Applications in Drug Development and
Research

The unique properties of Bis-PEG4-acid make it a valuable tool in a variety of applications
within the life sciences:

e Antibody-Drug Conjugates (ADCSs): In the design of ADCs, this linker can be used to attach a
cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can help to improve
the solubility and stability of the ADC, potentially leading to a better therapeutic index.

o PROTACSs: Bis-PEG4-acid is utilized as a linker in the synthesis of PROTACs, which are
molecules designed to induce the degradation of specific target proteins. The linker connects
a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

¢ Protein and Peptide Modification: The linker can be used to modify proteins and peptides to
enhance their therapeutic properties, such as increasing their half-life in circulation or
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improving their solubility. This process is often referred to as PEGylation.

o Drug Delivery Systems: Bis-PEG4-acid can be incorporated into the design of drug delivery
vehicles like nanoparticles and hydrogels. The carboxylic acid groups provide points of
attachment for drug molecules or other functional groups, while the PEG component
enhances biocompatibility and solubility.

e Bioconjugation Studies: In a broader research context, it serves as a versatile crosslinking
agent for studying protein-protein interactions or for the assembly of complex biomolecular
structures.

Experimental Protocols and Methodologies

The successful use of Bis-PEG4-acid hinges on the careful execution of the conjugation
reaction. Below is a generalized protocol for the conjugation of an amine-containing molecule
to Bis-PEG4-acid using EDC/NHS chemistry. It is important to note that optimal reaction
conditions (e.g., pH, temperature, stoichiometry of reagents) will vary depending on the specific
molecules being conjugated and should be empirically determined.

General Protocol for Amide Bond Formation:
 Activation of Carboxylic Acids:

o Dissolve Bis-PEG4-acid in an appropriate anhydrous organic solvent (e.g., DMF or
DMSO).

o Add a 1.1 to 1.5-fold molar excess of both EDC and NHS to the solution.

o Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-
activated ester.

¢ Conjugation to Amine-Containing Molecule:

o Dissolve the amine-containing molecule (e.g., protein, peptide, or small molecule) in a
suitable buffer, typically at a pH of 7.2-8.0 to ensure the primary amines are deprotonated

and nucleophilic.
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o Add the freshly prepared NHS-activated Bis-PEG4-acid solution to the amine-containing
molecule solution. The molar ratio of the activated linker to the target molecule will need to
be optimized.

o Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

e Quenching and Purification:

o Quench the reaction by adding a small molecule with a primary amine, such as Tris or
glycine, to consume any unreacted NHS-activated linker.

o Purify the resulting conjugate using appropriate chromatographic techniques, such as
size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for smaller
molecules, to remove unreacted starting materials and byproducts.

Visualizing Workflows and Pathways

To further elucidate the role and application of Bis-PEG4-acid, the following diagrams,
generated using the DOT language, illustrate key processes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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